molecular formula C15H19F3N4O2S B2938969 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034257-73-1

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2938969
CAS No.: 2034257-73-1
M. Wt: 376.4
InChI Key: NYYGHBSQOIKJRZ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrazole core substituted with a pyridinyl group and a trifluoropropyl sulfonamide side chain. The pyrazole ring provides a rigid scaffold for molecular interactions, while the trifluoropropyl sulfonamide group enhances metabolic stability and bioavailability due to the electron-withdrawing effects of fluorine atoms.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O2S/c1-11-13(6-9-20-25(23,24)10-7-15(16,17)18)12(2)22(21-11)14-5-3-4-8-19-14/h3-5,8,20H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYGHBSQOIKJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a trifluoropropane moiety and a pyrazole ring linked to a pyridine structure. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Starting from 3,5-dimethylpyrazole, the pyrazole ring is synthesized through cyclization reactions.
  • Attachment of the Pyridine Moiety : This is achieved via coupling reactions with appropriate reagents.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also function as a modulator for receptors related to neurotransmission and inflammation.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity against:

  • Cancer Cells : In vitro assays indicate cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent.
  • Inflammatory Pathways : The compound has shown promise in reducing inflammation in cellular models.

Case Studies

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of 12 µM .
    • Another investigation indicated that it induced apoptosis through mitochondrial pathways in leukemia cells .
  • Anti-inflammatory Effects :
    • Research highlighted its ability to downregulate pro-inflammatory cytokines in macrophage models, indicating its potential use in treating inflammatory diseases .

Data Table

Activity TypeTargetEffectReference
AnticancerBreast Cancer CellsIC50 = 12 µM
AnticancerLeukemia CellsInduces apoptosis
Anti-inflammatoryMacrophagesDownregulates cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with other sulfonamide-based heterocycles. Below is a comparative analysis with key analogs, emphasizing substituent effects and empirical data where available.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Findings
N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide Pyrazole + sulfonamide Pyridinyl, trifluoropropyl ~435.4* Not reported Hypothesized enhanced metabolic stability due to CF₃ group.
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, isopropylamide 589.1 175–178 Moderate yield (28%); mass spectral data confirms stability.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine + sulfonamide Fluorophenyl, chromenone, methylbenzenesulfonamide 589.1 Not reported Demonstrated synthetic feasibility via Suzuki coupling; bioactivity untested.

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Physicochemical Properties: The trifluoropropyl group in the target compound likely improves lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability.

Synthetic Challenges :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is critical for introducing aryl/heteroaryl groups, as seen in Example 53 (28% yield). The target compound’s pyridinyl group may require similar methodologies.

Thermal Stability :

  • Melting points for fluorinated analogs (e.g., 175–178°C for Example 53) suggest moderate thermal stability, though data for the target compound remains unreported.

Research Findings and Implications

  • Structural Analysis : Crystallographic studies using programs like SHELX could resolve the target compound’s conformation, aiding in SAR (structure-activity relationship) studies.
  • Biological Potential: Fluorinated pyrazoles and sulfonamides are prevalent in kinase inhibitors (e.g., JAK/STAT pathways). The trifluoromethyl group may confer resistance to oxidative metabolism, extending half-life.

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